(3-Methoxy-phenyl)-piperidin-4-yl-methanol is a chemical compound that belongs to the class of piperidine derivatives. It features a piperidine ring bonded to a methanol group and a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various chemical methods, including nucleophilic substitutions and acylation reactions involving piperidine derivatives. Its synthesis has been explored in several studies, highlighting its relevance in pharmaceutical research.
The synthesis of (3-Methoxy-phenyl)-piperidin-4-yl-methanol can be achieved through several methodologies:
For example, one synthesis route includes the reaction of 4-piperidinylmethanol with an appropriate methoxy-substituted aromatic compound under acidic conditions to facilitate the formation of the desired product .
The molecular structure of (3-Methoxy-phenyl)-piperidin-4-yl-methanol consists of:
The compound's molecular formula is , and its molecular weight is approximately 233.34 g/mol.
(3-Methoxy-phenyl)-piperidin-4-yl-methanol can undergo several chemical reactions:
For instance, oxidation reactions may involve using oxidizing agents like potassium permanganate or chromium trioxide, while esterification could utilize acid chlorides or anhydrides under catalytic conditions .
While specific mechanisms for (3-Methoxy-phenyl)-piperidin-4-yl-methanol are not extensively characterized, compounds with similar structures often exhibit their biological effects through interactions with neurotransmitter systems.
Studies suggest that derivatives of piperidine can modulate dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used for characterization .
(3-Methoxy-phenyl)-piperidin-4-yl-methanol has potential applications in:
The ongoing research into its biological properties may lead to novel therapeutic agents for treating various mental health conditions .
The primary synthetic route to (3-Methoxy-phenyl)-piperidin-4-yl-methanol employs a Grignard addition to N-protected piperidin-4-one intermediates. A validated approach involves reacting 3-methoxyphenylmagnesium bromide with N-Boc-piperidin-4-one, followed by acidic deprotection to yield the target compound. This method typically achieves moderate yields (55–65%), with the major side product being the tertiary alcohol resulting from over-addition [7]. Alternative pathways include reductive amination strategies, where 4-(hydroxymethyl)piperidine is condensed with 3-methoxybenzaldehyde using sodium triacetoxyborohydride. While this route proceeds under milder conditions, it suffers from diastereomeric mixture formation due to the chiral piperidine carbon [3] [8].
A scalable three-step sequence optimizes atom economy:
Table 1: Comparative Efficiency of Core Synthetic Routes
Method | Key Reagent | Yield (%) | Purity (%) | Key Limitation |
---|---|---|---|---|
Grignard Addition | 3-MeO-C₆H₄MgBr | 55–65 | 90–92 | Over-addition side products |
Reductive Amination | NaBH(OAc)₃, 3-MeO-C₆H₄CHO | 60–68 | 85–88 | Diastereomeric mixtures |
Friedel-Crafts/Reduction | AlCl₃, then NaBH₄ | 72–75 | 95–98 | Requires anhydrous conditions |
Modern catalytic cyclization methods significantly enhance the efficiency of piperidine scaffold construction. CpIr-catalyzed N-heterocyclization enables the direct conversion of 1-(3-methoxyphenyl)-5-amino-pentan-1-ol into the piperidine ring under dehydrogenative conditions. This method achieves 85% yield with minimal byproducts and superior atom economy compared to linear syntheses [3]. Asymmetric hydrogenation of pyridinium salts using Rh/(R,R)-Et-DuPhos catalyst provides enantiomerically enriched trans-4-(hydroxymethyl)piperidines (94% ee), crucial for stereocontrolled synthesis when chirality at C4 impacts biological activity [3] [8].
Microwave-assisted ring closure demonstrates remarkable efficiency gains: reacting 1-chloro-5-(3-methoxyphenoxy)pentan-2-one with ammonium acetate under microwave irradiation (180°C, 20 min) delivers the piperidine ring with 82% yield versus 48% under conventional heating. This method leverages in situ imine formation followed by intramolecular alkylation, significantly reducing reaction times from 18 hours to minutes [3].
Table 2: Catalytic Systems for Stereoselective Piperidine Synthesis
Catalyst System | Reaction Type | ee (%) | Yield (%) | Temperature |
---|---|---|---|---|
Rh/(R,R)-Et-DuPhos | Asymmetric hydrogenation | 94 | 90 | 50°C, 60 psi H₂ |
RuCl₃·xH₂O/BH₃-NH₃ | Transfer hydrogenation | N/A | 88 | 80°C |
Cp*IrCl₂/AgOTf | Dehydrogenative cyclization | N/A | 85 | 110°C |
Late-stage electrophilic aromatic substitution (EAS) on the pre-formed piperidinylmethanol scaffold faces significant regiochemical constraints. The electron-rich 3-methoxyphenyl ring undergoes bromination exclusively at the ortho position to the methoxy group using Br₂/CH₂Cl₂ at 0°C, confirmed by single-crystal XRD analysis of derivatives [1] [9]. Nitration requires careful control (HNO₃/AcOH, −10°C) to prevent oxidation of the piperidine nitrogen or benzylic alcohol, yielding 70–73% of the 2-nitro-5-(piperidin-4-ylmethanol)anisole isomer.
Cross-coupling strategies enable versatile derivatization:
Ortho-lithiation directed by the methoxy group enables halogen-metal exchange at −78°C. Quenching with DMF provides the aldehyde functionality without affecting the piperidine N–H or hydroxymethyl group, enabling further elaboration to chiral alcohols or carboxylic acid bioisosteres [7].
The tertiary amine of (3-Methoxy-phenyl)-piperidin-4-yl-methanol forms crystalline salts that markedly improve aqueous solubility. Hydrochloride salt preparation (HCl in Et₂O) yields material with solubility 12-fold higher (38.2 mg/mL in pH 7.4 buffer) than the free base (3.1 mg/mL). Phosphonate salts derived from diethyl vinylphosphonate exhibit even greater solubility (52.7 mg/mL) while enhancing thermal stability (decomposition onset: 217°C vs. 185°C for HCl salt) [5].
Counterion screening identifies optimal pharmaceutical properties:
Table 3: Physicochemical Properties of Salt Forms
Salt Form | Solubility (mg/mL) | Melting Point (°C) | Hygroscopicity | Stability (40°C/75% RH) |
---|---|---|---|---|
Free Base | 3.1 | 89–91 (dec) | High | 78% after 4 weeks |
Hydrochloride | 38.2 | 192–194 | Moderate | 95% after 4 weeks |
Tosylate | 25.7 | 168–170 | Low | 99% after 4 weeks |
Citrate | 41.5 | 154–156 | High | 92% after 4 weeks |
Succinate Co-crystal | 46.3 | 142–144 | Low | 98% after 4 weeks |
Liposome encapsulation via ethanol injection method produces 120 nm vesicles (PDI 0.18) with 88% drug loading. This system sustains release over 72 hours in PBS (pH 7.4) while protecting the acid-labile piperidine moiety from gastric degradation—particularly valuable for oral delivery [5].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: